2,6-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
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Overview
Description
2,6-Difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and a thiazole ring linked to a pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Similar compounds, such as thiazoles, have been found to have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting a range of potential effects .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as indole derivatives and thiazole derivatives, have diverse biological activities . They can interact with multiple receptors and enzymes, which makes them potentially useful in developing new therapeutic agents .
Cellular Effects
Similar compounds have been shown to have potent activity against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Benzamide Core: The final step involves the coupling of the thiazole-pyridine intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, converting them to amines or alcohols, respectively.
Substitution: The difluoro groups on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used to study protein-ligand interactions, particularly in the context of enzyme inhibition.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of agrochemicals or as intermediates in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: Another kinase inhibitor used for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer and pancreatic cancer.
Uniqueness
2,6-Difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct binding properties and selectivity towards certain kinases compared to other inhibitors. Its difluoro substitution on the benzamide core can enhance its metabolic stability and binding affinity.
Properties
IUPAC Name |
2,6-difluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4OS/c22-16-4-1-5-17(23)19(16)20(28)25-14-8-6-13(7-9-14)18-12-29-21(27-18)26-15-3-2-10-24-11-15/h1-12H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLBOMCFUWRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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